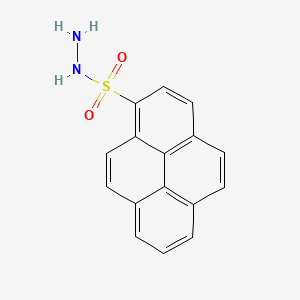
Pyrenesulfonylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrenesulfonylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Delivery Systems
Pyrenesulfonylhydrazine as a Drug Carrier
Recent studies have demonstrated the utility of pyrene derivatives, including this compound, in drug delivery systems. Pyrene-based conjugates can be engineered to monitor drug release in real-time through fluorescence changes. For instance, pyrene-fatty acid conjugates have been used to track the behavior of drug carriers in biological environments. The fluorescence properties of these compounds change from monomer to excimer emission based on their aggregation state, allowing researchers to monitor cellular uptake and drug release kinetics effectively .
Case Study: Fluorescence Spectroscopy for Drug Monitoring
In a study involving colon cancer cells, pyrene-fatty acid conjugates demonstrated varying degrees of cytotoxicity and uptake mechanisms depending on their size and structure. The results indicated that smaller particles exhibited lower cytotoxicity and were more readily absorbed by cells through diffusion, while larger particles showed significant cytotoxic effects due to slower uptake rates .
Biological Sensing Applications
Fluorescent Probes for Biological Monitoring
This compound and its derivatives have been utilized as fluorescent probes for monitoring biological processes. The unique fluorescence characteristics of pyrene allow it to serve as an effective sensor for various ions and biomolecules. For example, pyrene derivatives have been successfully employed to detect metal ions such as copper in liposomal systems, where the presence of metal ions induced changes in fluorescence that could be quantitatively analyzed .
Table: Fluorescent Properties of Pyrene Derivatives
| Compound | Fluorescence Emission | Application |
|---|---|---|
| Pyrene-Fatty Acid Conjugate | Monomer to Excimer Transition | Drug Release Monitoring |
| Pyrene-Derivative Liposomes | Excimer Emission in Presence of Cu²⁺ | Metal Ion Sensing |
Catalytic Applications
Palladium-Catalyzed Reactions
This compound has also been explored in catalytic applications, particularly in palladium-catalyzed reactions. These reactions are crucial for synthesizing various organic compounds, including pharmaceuticals. The incorporation of pyrene into catalytic systems enhances the efficiency and selectivity of these reactions, making them valuable tools in synthetic organic chemistry .
Case Study: Synthesis of Aniline Derivatives
In a notable application, palladium-catalyzed cross-coupling reactions involving pyrene derivatives have been utilized to synthesize aniline derivatives with high yields. This method showcases the versatility of this compound as a ligand that can facilitate complex organic transformations under mild conditions .
Antimicrobial and Antioxidant Properties
Biological Activity Assessment
Research has indicated that compounds related to this compound exhibit significant antimicrobial and antioxidant activities. For instance, studies have shown that certain pyrazole derivatives possess notable efficacy against various bacterial strains and fungi, highlighting the potential for developing new antimicrobial agents based on the pyrene scaffold .
Table: Biological Activities of Pyrene Derivatives
| Compound Type | Activity Type | Efficacy |
|---|---|---|
| Pyrazole Derivatives | Antimicrobial | Effective against Cytospora sp. (85% inhibition) |
| Pyrazole Derivatives | Antioxidant | DPPH Scavenging Activity (up to 92%) |
Propriétés
Numéro CAS |
78335-51-0 |
|---|---|
Formule moléculaire |
C16H12N2O2S |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
pyrene-1-sulfonohydrazide |
InChI |
InChI=1S/C16H12N2O2S/c17-18-21(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18H,17H2 |
Clé InChI |
JLURVMYSVAXMAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NN |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NN |
Key on ui other cas no. |
78335-51-0 |
Synonymes |
pyrenesulfonylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















